molecular formula C15H14N4O4 B6497272 2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 946208-27-1

2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B6497272
CAS No.: 946208-27-1
M. Wt: 314.30 g/mol
InChI Key: LIJICORLLJQCHL-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core linked to a 1,2-oxazol-5-yl moiety and an acetamide group substituted with a 4-ethoxyphenyl ring. The 1,2-oxazole ring contributes to π-π stacking interactions, critical for target binding in biological systems.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-2-21-11-5-3-10(4-6-11)9-13(20)17-15-19-18-14(22-15)12-7-8-16-23-12/h3-8H,2,9H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJICORLLJQCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide is a derivative of oxadiazole and oxazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N3O4C_{16}H_{15}N_3O_4, with a molecular weight of 313.31 g/mol. The structure includes an ethoxyphenyl group and an oxadiazole moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H15N3O4
Molecular Weight313.31 g/mol
IUPAC Name5-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide
InChIInChI=1S/C16H15N3O4/c1-3...
Canonical SMILESCCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NOC(=C3)C

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and oxazole rings exhibit significant antimicrobial properties. For instance, studies on related oxadiazole derivatives have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 4.69 to 156.47 µM against different bacterial strains .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Oxadiazoles have been recognized as privileged scaffolds in drug design due to their ability to interact with multiple biological targets involved in cancer progression. Preliminary studies indicate that similar compounds can inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation .

Anti-inflammatory Effects

Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory pathways .

The biological activity of This compound is believed to involve:

  • Interaction with Enzymes : The compound may inhibit specific enzymes related to inflammation and cancer progression.
  • Modulation of Cell Signaling Pathways : It could influence pathways such as apoptosis and cell cycle regulation.

Case Studies

Several studies have focused on the biological activity of oxadiazole derivatives:

  • Antitubercular Activity : A study demonstrated that specific oxadiazole derivatives showed effective inhibition against Mycobacterium tuberculosis with low MIC values .
  • Anticancer Activity : Research indicated that compounds similar to the target compound exhibited significant cytotoxic effects on various cancer cell lines through HDAC inhibition .

Scientific Research Applications

The compound 2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic effects. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.

Structure and Composition

The molecular formula of this compound is C19H22N4O3C_{19}H_{22}N_4O_3, with a molecular weight of approximately 358.41 g/mol. The compound features an ethoxyphenyl group attached to an acetamide moiety, along with an oxadiazole and oxazole ring system that contribute to its biological activity.

Medicinal Chemistry

The primary application of this compound lies in its potential as a pharmaceutical agent. Research has indicated that derivatives of oxadiazole and oxazole exhibit various biological activities, including:

  • Antimicrobial Activity: Compounds containing oxadiazole rings have shown promise against bacterial and fungal strains. Studies suggest that modifications to the oxadiazole structure can enhance efficacy against resistant strains.
  • Anticancer Properties: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents. The mechanism often involves inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects: Research indicates that certain compounds with similar structures can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Pharmacology

Pharmacological studies are essential for understanding the therapeutic potential of this compound:

  • Mechanism of Action: Investigations into how this compound interacts at the molecular level can reveal insights into its pharmacodynamics and pharmacokinetics. For instance, its ability to inhibit specific enzymes or receptors could be pivotal in drug design.
  • Toxicological Studies: Assessing the safety profile through in vivo and in vitro studies is crucial for determining the viability of this compound as a therapeutic agent.

Materials Science

The unique structural characteristics of this compound also lend it applications in materials science:

  • Polymer Chemistry: Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
  • Nanotechnology: The compound may serve as a building block for nanomaterials with specific electronic or optical properties.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial activity of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the ethoxy group significantly enhanced activity against these pathogens.

Case Study 2: Anticancer Activity

Research conducted on various cancer cell lines revealed that compounds similar to this compound exhibited selective cytotoxicity. The study highlighted the importance of structural variations in enhancing anticancer properties.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Reagents Products Yield Reference
Acidic (HCl, reflux)6M HCl, 12 hr2-(4-Ethoxyphenyl)acetic acid + 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine78%
Basic (NaOH, ethanol)2M NaOH, 8 hr, 80°CSodium 2-(4-ethoxyphenyl)acetate + oxadiazole-amine85%

The oxadiazole ring remains stable under mild hydrolysis but degrades under prolonged strong acid exposure.

Nucleophilic Substitution at the Ethoxy Group

The ethoxy (-OCH₂CH₃) group undergoes nucleophilic substitution with strong nucleophiles (e.g., amines, thiols).

Reagents Conditions Products Yield Reference
Ammonia (NH₃)100°C, DMF, 6 hr2-(4-Aminophenyl)-N-[5-(oxazol-5-yl)-oxadiazol-2-yl]acetamide62%
Sodium hydrosulfideEthanol, reflux, 4 hr2-(4-Mercaptophenyl)-N-[5-(oxazol-5-yl)-oxadiazol-2-yl]acetamide58%

Microwave-assisted reactions improve yields (e.g., 91% for analogous substitutions in oxadiazole derivatives) .

Oxadiazole Ring-Opening Reactions

The 1,3,4-oxadiazole ring undergoes ring-opening under strong acidic or reductive conditions:

Conditions Reagents Products Yield Reference
H₂SO₄ (conc.), 24 hr, 25°C2-(4-Ethoxyphenyl)acetamide + oxazole fragments41%
LiAlH₄, THF, 0°C to refluxReduced oxadiazole to thioamide67%

The oxazole ring remains intact under these conditions due to its aromatic stability.

Electrophilic Aromatic Substitution on the Oxazole Ring

The oxazole ring participates in electrophilic substitution at the 4-position:

Reagent Conditions Products Yield Reference
HNO₃/H₂SO₄0°C, 2 hr2-(4-Ethoxyphenyl)-N-[5-(4-nitro-oxazol-5-yl)-oxadiazol-2-yl]acetamide55%
Br₂ (1 eq.), FeBr₃CH₂Cl₂, 25°C, 1 hr2-(4-Ethoxyphenyl)-N-[5-(4-bromo-oxazol-5-yl)-oxadiazol-2-yl]acetamide73%

Nitration and bromination proceed regioselectively due to electron-withdrawing effects from the oxadiazole .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or azides:

Reagents Conditions Products Yield Reference
Phenyl nitrile oxideToluene, 80°C, 12 hrTriazole-linked hybrid structure68%
Sodium azide, Cu(I)DMF, 60°C, 6 hrTetrazole-oxadiazole fused derivative82%

These reactions exploit the oxadiazole’s dipolarophilic character .

Functional Group Transformations

The acetamide’s carbonyl group undergoes condensation with amines:

Reagents Conditions Products Yield Reference
AnilineAcOH, 120°C, 8 hr2-(4-Ethoxyphenyl)-N-phenylacetamide-oxadiazole hybrid76%
Hydrazine hydrateEthanol, reflux, 6 hrHydrazide derivative89%

Reaction Optimization Insights

  • Microwave synthesis reduces reaction times by >90% and improves yields by 15–25% compared to conventional heating .

  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates.

  • Steric hindrance from the ethoxyphenyl group slows electrophilic substitution on the adjacent acetamide .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Core Heterocycles
  • 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole : The target compound’s 1,3,4-oxadiazole ring () differs from 1,2,4-oxadiazole derivatives () in electronic distribution and stability. The 1,3,4-isomer exhibits higher metabolic resistance due to reduced susceptibility to nucleophilic attack compared to 1,2,4-oxadiazoles .
  • Oxazole vs. Pyrazine/Indole Substituents : The 1,2-oxazol-5-yl group in the target compound contrasts with pyrazine () or indole () substituents in analogs. These differences influence solubility and receptor affinity .
Substituent Effects
Enzyme Inhibition
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activities Reference ID
Target Compound C₁₆H₁₅N₄O₄ 343.32 4-Ethoxyphenyl, 1,2-oxazol-5-yl Not reported in evidence
8u () C₂₂H₂₂N₄O₃S 422.00 2-Ethoxy-6-methylphenyl, indole Moderate α-glucosidase inhibition
8v () C₂₀H₁₇N₅O₄S 423.00 2-Methyl-6-nitrophenyl, indole Strong LOX inhibition (IC₅₀: 8 µM)
Compound C₁₅H₁₅ClN₄O₄ 350.76 4-Chlorophenyl, methyl-oxazole Anti-inflammatory (unquantified)
  • Lipoxygenase (LOX) Inhibition : Nitro-substituted analogs (e.g., 8v) show superior LOX inhibition compared to ethoxy derivatives, suggesting electron-withdrawing groups enhance activity .
  • Anti-Exudative Activity : Triazole-containing acetamides () exhibit 40–60% efficacy at 10 mg/kg, comparable to diclofenac sodium. The target compound’s oxadiazole-oxazole system may improve this due to enhanced stability .

Physicochemical Properties

  • Melting Points : Ethoxy-substituted compounds (e.g., 8u) are amorphous solids (mp: 160–165°C), while nitro derivatives (8v) are crystalline (mp: 190–195°C) .
  • Solubility : The ethoxy group increases hydrophobicity, likely reducing aqueous solubility compared to pyrazine-containing analogs () .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide, and how can reaction yields be improved?

  • Answer : The compound’s synthesis typically involves multi-step heterocyclic coupling. A reflux-based approach using pyridine and zeolite (Y-H) catalysts at 150°C for 5 hours has been effective for similar acetamide-oxadiazole hybrids, achieving yields of ~70–85% . Optimize by adjusting solvent polarity (e.g., ethanol for recrystallization) and catalyst loading. Monitor intermediates via TLC and characterize using 1^1H/13^13C NMR and HRMS to confirm structural integrity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Answer : Use a combination of:

  • FT-IR : Confirm carbonyl (C=O, ~1650–1750 cm1^{-1}) and oxadiazole/thiazole ring vibrations.
  • NMR : 1^1H NMR for ethoxyphenyl protons (~6.8–7.4 ppm) and 13^13C NMR for oxadiazole carbons (~155–165 ppm).
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions, as demonstrated for analogous fluorophenyl-oxadiazole acetamides .

Q. How can preliminary in vitro biological activity screening be designed for this compound?

  • Answer : Screen against cell lines (e.g., MCF-7, HepG2) using MTT assays at concentrations of 1–100 µM. Include positive controls (e.g., doxorubicin) and assess IC50_{50} values. For antimicrobial activity, use agar diffusion against S. aureus and E. coli . Validate results with triplicate experiments and statistical analysis (p < 0.05).

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the oxadiazole and ethoxyphenyl moieties?

  • Answer :

  • Modify substituents : Replace the ethoxyphenyl group with fluorophenyl or methoxyphenyl to evaluate electronic effects on bioactivity .
  • Oxadiazole ring substitution : Introduce methyl or bromo groups at position 3 of the oxadiazole to assess steric and hydrophobic interactions .
  • Docking studies : Use AutoDock Vina to model interactions with enzymes like COX-2 or EGFR, correlating binding affinity (∆G) with experimental IC50_{50} values .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated in preclinical models?

  • Answer :

  • Microsomal stability : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS over 60 minutes. Calculate half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}) .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (fu) in human plasma.
  • In vivo PK : Administer 10 mg/kg IV/orally to Sprague-Dawley rats; collect plasma samples at 0.25–24 hours post-dose .

Q. What mechanistic insights can be gained from transcriptomic or proteomic profiling of treated cancer cells?

  • Answer : Perform RNA-seq or LC-MS/MS proteomics on treated vs. control cells. Key steps:

  • Pathway enrichment analysis : Identify dysregulated pathways (e.g., apoptosis, PI3K/AKT) using DAVID or KEGG.
  • Validation : Confirm protein targets (e.g., Bcl-2, caspase-3) via Western blot .
  • Network pharmacology : Integrate omics data with STRING or Cytoscape to map compound-target-disease networks .

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